C1-Resveratrol: A Novel Multi-Targeted Agent for Atrial Fibrillation
C1-Resveratrol: A Novel Multi-Targeted Agent for Atrial Fibrillation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Date: March 8, 2024
Abstract
Atrial fibrillation (AF) remains the most prevalent cardiac arrhythmia, presenting significant challenges to therapeutic management due to its complex pathophysiology and the suboptimal efficacy and safety profiles of current antiarrhythmic drugs. This technical guide provides a comprehensive overview of C1-resveratrol, a novel, multi-functional derivative of the naturally occurring polyphenol, resveratrol. C1-resveratrol has been specifically engineered to address the multifaceted nature of AF by engaging several key molecular targets implicated in its pathogenesis. This document details the molecular structure, physicochemical properties, and a plausible synthetic pathway for C1-resveratrol. Furthermore, it elucidates its mechanism of action, supported by preclinical data, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of C1-resveratrol for the treatment of atrial fibrillation.
Introduction: The Unmet Need in Atrial Fibrillation Therapy
Atrial fibrillation is characterized by chaotic electrical activity in the atria, leading to an irregular and often rapid heart rate. The underlying mechanisms of AF are complex, involving electrical and structural remodeling of the atria. This remodeling is driven by a confluence of factors including ion channel dysfunction, calcium dysregulation, oxidative stress, and inflammation. Current antiarrhythmic drugs typically target a single ion channel, which can be associated with limited efficacy and a risk of proarrhythmia.
Resveratrol, a natural polyphenol found in grapes and other plants, has been extensively studied for its wide range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1] However, its therapeutic application has been hampered by poor bioavailability. This has led to the development of derivatives with improved pharmacological properties. C1-resveratrol emerges from this research as a promising candidate, specifically designed to overcome the limitations of its parent compound and to offer a multi-targeted approach to AF treatment.[2][3]
Molecular Structure and Physicochemical Properties of C1-Resveratrol
C1-resveratrol is a synthetic derivative that combines the core structure of resveratrol with a moiety from AVE0118, a known inhibitor of the Kv1.5 potassium channel.[4] This strategic combination results in a molecule with a unique pharmacological profile.
Chemical Identity
| Property | Value |
| IUPAC Name | N-{2'-[2-(4-Hydroxy-phenyl)-vinyl]-biphenyl-2-ylmethyl}-2-(4-methoxy-phenyl)-acetamide |
| Synonyms | C1-resveratrol, C1 resveratrol |
| CAS Number | 1638296-40-8[5] |
| Molecular Formula | C₃₀H₂₇NO₃[5] |
| Molecular Weight | 449.55 g/mol [5] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of C1-Resveratrol. This diagram illustrates the key functional groups of the molecule, including the resveratrol backbone and the appended N-biphenylmethyl-acetamide moiety.
Physicochemical Properties (Predicted)
While experimental data for the physicochemical properties of C1-resveratrol are not publicly available, we can infer some characteristics based on its structure and the properties of related N-substituted biphenyl acetamide derivatives.
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Solid, likely a crystalline powder. | Based on related N-substituted biphenyl acetamide derivatives which are typically crystalline solids.[2] |
| Melting Point | Expected to be in the range of 130-170 °C. | N-benzyl 4-biphenyl acetamide has a melting point of 128-130 °C, while other substituted biphenyl acetamides have melting points in a similar or slightly higher range.[2] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; sparingly soluble in aqueous solutions. | The parent compound, resveratrol, exhibits poor water solubility. While modifications in C1-resveratrol are intended to improve bioavailability, high water solubility is not guaranteed. N-phenylacetamide derivatives often require dissolution in organic solvents for biological assays.[5][6] |
| Stability | Designed for improved stability compared to resveratrol. | A key driver for developing resveratrol derivatives is to enhance stability and bioavailability, suggesting C1-resveratrol is more resistant to degradation. |
Synthesis of C1-Resveratrol: A Plausible Synthetic Pathway
A detailed, step-by-step synthesis protocol for C1-resveratrol has not been published. However, based on its chemical structure and general organic synthesis principles for N-substituted biphenyl acetamides, a plausible synthetic route can be proposed. The synthesis likely involves a multi-step process culminating in the coupling of a resveratrol-derived biphenylmethylamine with a substituted phenylacetic acid.
Proposed Synthetic Workflow
The synthesis can be conceptually broken down into the formation of two key intermediates followed by their final coupling.
Caption: Proposed synthetic workflow for C1-resveratrol.
Experimental Protocol: General Synthesis of N-substituted Biphenyl Acetamides
This protocol is a general representation of the final coupling step and is based on established methods for similar compounds.[2]
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Preparation of the Biphenylmethylamine Intermediate: A resveratrol-derived biphenylmethylamine would first be synthesized. This multi-step process would likely involve protecting the hydroxyl groups of resveratrol, followed by reactions to introduce the biphenylmethylamine moiety.
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Activation of 4-Methoxyphenylacetic Acid: In a separate reaction, 4-methoxyphenylacetic acid is converted to its more reactive acyl chloride.
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To a solution of 4-methoxyphenylacetic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
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The reaction is typically performed at room temperature or with gentle heating until the evolution of gas ceases.
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The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-methoxyphenylacetyl chloride.
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Amide Coupling Reaction:
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Dissolve the resveratrol-derived biphenylmethylamine intermediate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.
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Cool the solution in an ice bath.
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Slowly add a solution of the 4-methoxyphenylacetyl chloride in the same solvent to the cooled amine solution with stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification:
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Quench the reaction with water or a dilute aqueous acid solution.
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Separate the organic layer and wash it successively with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude C1-resveratrol is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.
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Biological Activities and Mechanism of Action
C1-resveratrol has been demonstrated to be a potent, multi-functional agent for the potential treatment of atrial fibrillation.[3] Its mechanism of action is multifaceted, targeting several key ion channels and signaling pathways involved in the pathophysiology of AF.
Multi-Ion Channel Inhibition
C1-resveratrol exhibits inhibitory activity against several key cardiac ion channels, a desirable property for an anti-AF agent.
| Ion Channel/Current | IC₅₀ (μmol·L⁻¹) | Significance in Atrial Fibrillation | Reference |
| Kv1.5 (IKur) | Peak: 0.36, Late: 0.11 | Atrial-selective potassium channel; inhibition prolongs atrial action potential duration. | |
| IKACh | 1.9 | Acetylcholine-activated potassium current; inhibition is beneficial in vagally-mediated AF. | |
| Nav1.5 (Peak INa) | 3.0 | Peak sodium current; frequency-dependent inhibition can suppress premature atrial contractions. | |
| Nav1.5 (Late INa) | 1.0 | Late sodium current; inhibition prevents excessive action potential prolongation and early afterdepolarizations. |
Signaling Pathway Modulation
In addition to its effects on ion channels, C1-resveratrol retains the beneficial signaling properties of its parent molecule, resveratrol.
Caption: Multi-targeted mechanism of action of C1-resveratrol.
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Antioxidant Properties: C1-resveratrol maintains an antioxidant capacity comparable to resveratrol, which is crucial for mitigating the oxidative stress that contributes to atrial remodeling in AF.[3]
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NFAT Inhibition: The molecule inhibits the nuclear factor of activated T-cells (NFAT) signaling pathway. NFAT activation is implicated in the transcriptional changes that lead to pathological cardiac hypertrophy and atrial remodeling.
In Vivo Efficacy
The therapeutic potential of C1-resveratrol has been demonstrated in a preclinical model of inducible AF in dogs. Intravenous administration of C1-resveratrol (1 mg·kg⁻¹) significantly reduced both the average and total duration of AF episodes. This provides strong in vivo evidence for its antiarrhythmic effects.
Experimental Protocols for Characterization
The following protocols are based on the methodologies described in the primary research characterizing C1-resveratrol.[3]
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the inhibitory effects of C1-resveratrol on specific ion channels.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
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Cell Culture and Transfection: Culture a suitable cell line (e.g., tsA201 cells) and transiently transfect with the cDNA encoding the ion channel of interest (e.g., KCNA5 for Kv1.5).
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Electrophysiological Recordings:
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Prepare micropipettes with a resistance of 2-4 MΩ when filled with the appropriate internal solution.
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Establish a whole-cell patch-clamp configuration.
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Apply voltage-clamp protocols specific to the ion channel being studied to elicit ionic currents.
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Record baseline currents in the absence of the drug.
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Perfuse the cells with increasing concentrations of C1-resveratrol and record the corresponding currents.
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Perform a washout with a drug-free solution to assess the reversibility of the drug's effect.
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Data Analysis:
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Measure the peak and/or late current amplitudes at each drug concentration.
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Normalize the current inhibition to the baseline current.
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Fit the concentration-response data to a Hill equation to determine the IC₅₀ value.
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Conclusion and Future Directions
C1-resveratrol represents a significant advancement in the development of novel antiarrhythmic agents for atrial fibrillation. Its unique multi-targeted mechanism of action, which combines inhibition of key atrial-selective ion channels with the beneficial antioxidant and anti-remodeling properties of resveratrol, addresses the complex pathophysiology of AF more comprehensively than existing therapies. Preclinical studies have provided compelling evidence of its efficacy.
Future research should focus on a detailed investigation of its pharmacokinetic and pharmacodynamic properties, as well as long-term safety and efficacy studies in relevant animal models. The development of an efficient and scalable synthesis process will also be crucial for its translation to clinical studies. C1-resveratrol holds considerable promise as a next-generation therapeutic for the management of atrial fibrillation.
References
- Arora, P., & Arora, M. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 24(3), 1043-1046.
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Characterization of a novel multifunctional resveratrol derivative for the treatment of atrial fibrillation. (2014). British Journal of Pharmacology, 171(2), 321–335. [Link]
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Resveratrol derivative shows promise in treating atrial fibrillation. (2013, October 30). Cardiac Rhythm News. [Link]
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Resveratrol and derivatives for the treatment of atrial fibrillation. (2015). Annals of the New York Academy of Sciences, 1348(1), 66–73. [Link]
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AVE-0118. (n.d.). In PubChem. Retrieved from [Link]
- Arora, P., & Arora, M. (2019).
- Arora, P., & Arora, M. (2014). Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. International Journal of ChemTech Research, 6(1), 436-441.
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Salehi, B., et al. (2018). Resveratrol: A Double-Edged Sword in Health Benefits. Biomedicines, 6(3), 91. [Link]
